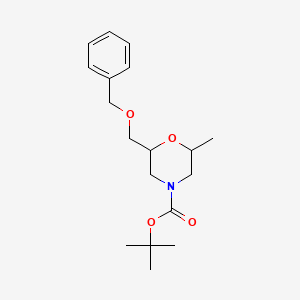

Tert-butyl 2-methyl-6-(phenylmethoxymethyl)morpholine-4-carboxylate

Description

Tert-butyl 2-methyl-6-(phenylmethoxymethyl)morpholine-4-carboxylate is a morpholine-derived compound characterized by a tert-butyl carboxylate group at position 4, a methyl group at position 2, and a phenylmethoxymethyl substituent at position 6 of the morpholine ring. The phenylmethoxymethyl group introduces aromaticity and enhanced hydrophobicity, which may influence its solubility, crystallinity, and intermolecular interactions.

Properties

Molecular Formula |

C18H27NO4 |

|---|---|

Molecular Weight |

321.4 g/mol |

IUPAC Name |

tert-butyl 2-methyl-6-(phenylmethoxymethyl)morpholine-4-carboxylate |

InChI |

InChI=1S/C18H27NO4/c1-14-10-19(17(20)23-18(2,3)4)11-16(22-14)13-21-12-15-8-6-5-7-9-15/h5-9,14,16H,10-13H2,1-4H3 |

InChI Key |

AZVONLVQWNNDJK-UHFFFAOYSA-N |

Canonical SMILES |

CC1CN(CC(O1)COCC2=CC=CC=C2)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of tert-Butyl (2R,6R)-2-((benzyloxy)methyl)-6-methylmorpholine-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the protection of the morpholine nitrogen, followed by the introduction of the benzyloxy methyl group and the tert-butyl group. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired stereochemistry is achieved. Industrial production methods may involve optimization of these synthetic routes to increase yield and reduce costs .

Chemical Reactions Analysis

tert-Butyl (2R,6R)-2-((benzyloxy)methyl)-6-methylmorpholine-4-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of applications in scientific research In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it can be used to study the interactions between small molecules and biological targetsAdditionally, it may have industrial applications in the production of specialty chemicals .

Mechanism of Action

The mechanism of action of tert-Butyl (2R,6R)-2-((benzyloxy)methyl)-6-methylmorpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analog: Tert-butyl (R)-6-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate (CAS 1416444-68-2)

This compound (molecular formula: C₁₂H₂₃NO₄, molar mass: 245.32 g/mol) shares the tert-butyl carboxylate group at position 4 but differs in substituents at positions 2 and 6 :

- Position 2 : Two methyl groups (vs. a single methyl group in the target compound).

- Position 6 : A hydroxymethyl group (vs. phenylmethoxymethyl).

Impact of Structural Differences :

Steric Effects : The 2,2-dimethyl configuration in the analog introduces greater steric hindrance, which may affect reactivity or binding interactions.

Hydrogen Bonding : The hydroxymethyl group in the analog enables hydrogen bonding, whereas the phenylmethoxymethyl group in the target compound lacks such capacity.

Table 1: Comparative Properties

Other Structural Relatives

- Compound 8 from : A tert-butyl indole-carboxylate derivative with a complex polycyclic substituent. While structurally distinct from morpholine derivatives, its tert-butyl carboxylate moiety highlights the versatility of this group in stabilizing intermediates or modulating pharmacokinetic properties .

Research Implications and Limitations

- Synthetic Utility: The phenylmethoxymethyl group in the target compound may enhance stability in non-polar solvents, making it suitable for reactions requiring hydrophobic environments.

- Data Gaps : Experimental data (e.g., NMR, solubility, melting points) for the target compound are absent in the provided evidence, necessitating further studies to validate theoretical comparisons.

Biological Activity

Tert-butyl 2-methyl-6-(phenylmethoxymethyl)morpholine-4-carboxylate is a synthetic compound notable for its unique morpholine structure, which contributes to its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₈H₂₇NO₄

- Molecular Weight : Approximately 321.42 g/mol

The compound features a morpholine ring, a tert-butyl ester, and a benzyloxy group, which are critical for its bioactivity. The presence of these functional groups enhances solubility and interaction with biological targets, making it a candidate for pharmacological applications.

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacteria and fungi.

- Anticancer Properties : The morpholine structure is often associated with anticancer activity, as it may interact with specific cellular pathways involved in tumor growth and proliferation.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with enzymes or receptors that play crucial roles in metabolic pathways or cellular functions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the morpholine ring.

- Introduction of the tert-butyl ester group.

- Addition of the phenylmethoxymethyl group.

Optimizing reaction conditions such as temperature and solvent choice can improve yield and purity.

Study 1: Antimicrobial Activity Assessment

A study evaluated the antimicrobial efficacy of various morpholine derivatives, including this compound. Results indicated significant inhibition against Gram-positive bacteria, suggesting potential for development as an antimicrobial agent.

| Compound | Activity (Zone of Inhibition) | Reference |

|---|---|---|

| This compound | 15 mm | |

| Control (Standard Antibiotic) | 20 mm |

Study 2: Anticancer Properties

In another investigation, the compound was tested for its cytotoxic effects on cancer cell lines. The findings revealed a dose-dependent inhibition of cell proliferation in several cancer types.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 10 | |

| HeLa (Cervical Cancer) | 8 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.